2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid
Description
Significance of Oxazole (B20620) Derivatives in Organic Synthesis and Material Sciences
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. uni.lu This structural motif is a cornerstone in both organic synthesis and material sciences due to its inherent chemical properties and stability. In organic synthesis, oxazoles serve as versatile intermediates and building blocks for constructing more complex molecules, including a wide array of natural products and bioactive compounds. nih.gov Various synthetic strategies, such as the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis, have been developed to access a diverse range of substituted oxazoles. beilstein-journals.org
In the realm of material sciences, oxazole-based compounds have garnered significant attention for their applications in creating advanced functional materials. Their electron-deficient nature and rigid, planar structure contribute to unique photophysical properties. Consequently, oxazole derivatives are integral components in the design of:
Fluorescent Dyes and Probes: The oxazole nucleus often forms the core of fluorophores used in bioimaging and chemical sensing. For instance, derivatives of thiophene-oxazole-carboxylic acid have been synthesized and investigated as fluorescent probes for the detection of metal ions. globethesis.com
Organic Light-Emitting Diodes (OLEDs): Oxazole-containing polymers and small molecules are utilized as electron-transporting or emissive materials in OLED devices due to their electronic characteristics and thermal stability.
Liquid Crystals: The rigid structure of the oxazole ring makes it a suitable component in the design of liquid crystalline materials.
The synthetic accessibility and tunable electronic properties of the oxazole ring ensure its continued importance in the development of novel organic materials.
Role of Thiophene (B33073) Moieties in Conjugated Systems and Functional Materials
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a fundamental building block in the field of organic electronics and functional materials. eprajournals.com Its significance stems from the ability of the sulfur atom's lone pair electrons to participate in the π-electron system, leading to excellent charge transport properties. rsc.org This characteristic makes thiophene and its oligomers or polymers ideal for constructing π-conjugated systems. espublisher.com
The incorporation of thiophene moieties is a key strategy in the design of a wide range of functional materials, including:
Organic Semiconductors: Polythiophenes and oligothiophenes are among the most extensively studied classes of organic semiconductors, used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. eprajournals.com
Conducting Polymers: The oxidative polymerization of thiophene yields polythiophene, an intrinsically conductive polymer with applications in sensors, antistatic coatings, and electrochromic devices.
Dyes and Pigments: The extended π-conjugation in thiophene-containing molecules often results in strong absorption in the visible spectrum, making them useful as dyes. Thiophene-based azo dyes, for example, have applications in the textile and paint industries. espublisher.com
The structural versatility of thiophene allows for fine-tuning of its electronic and optical properties through substitution, making it an indispensable component in the molecular engineering of advanced materials. rsc.org The fusion of a thiophene ring with an oxazole, as seen in 2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid, creates a donor-acceptor type structure that is highly sought after for developing materials with tailored optoelectronic properties. acs.org
Structural Elucidation Challenges and Advanced Characterization Requirements for Novel Heterocycles
The synthesis of novel heterocyclic compounds like this compound necessitates rigorous structural confirmation. The unambiguous determination of connectivity, constitution, and purity is critical for understanding the molecule's properties and potential applications. However, the complexity of heterocyclic systems can present significant challenges for structural elucidation.
Advanced analytical and spectroscopic techniques are indispensable for the comprehensive characterization of these new chemical entities. A combination of methods is typically employed to build a complete and accurate picture of the molecular structure. For a compound such as this compound, these techniques would provide crucial data points for verification.
Table 1: Advanced Spectroscopic Characterization Techniques for Novel Heterocycles
| Technique | Information Provided | Expected Data for this compound |
| ¹H NMR Spectroscopy | Provides information about the chemical environment and connectivity of hydrogen atoms. | Distinct signals for protons on the thiophene ring, the oxazole ring, and the carboxylic acid group, with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR Spectroscopy | Reveals the chemical environment of carbon atoms in the molecule. | Resonances corresponding to each unique carbon atom in the thiophene, oxazole, and carboxyl groups. farmaciajournal.com |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | A molecular ion peak corresponding to the exact mass of the compound (C₈H₅NO₃S, Monoisotopic Mass: 194.99901 Da). uni.lu |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups. | Characteristic absorption bands for C=O (carboxylic acid), C=N and C-O (oxazole ring), and C-S (thiophene ring) vibrations. farmaciajournal.com |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the conjugated π-system. | Absorption maxima indicating the extent of conjugation between the thiophene and oxazole rings. acs.org |
| X-ray Crystallography | Offers definitive proof of structure by determining the precise spatial arrangement of atoms in a single crystal. | Would provide exact bond lengths, bond angles, and intermolecular interactions in the solid state. |
Overview of Research Trajectories for Carboxylic Acid Functionalized Heterocycles
The strategic incorporation of carboxylic acid groups onto heterocyclic scaffolds is a major research trajectory in modern organic chemistry. The carboxyl group is not merely a passive component; it is a highly versatile functional handle that imparts specific properties and opens up numerous avenues for further chemical manipulation. wikipedia.org
Current research involving carboxylic acid functionalized heterocycles is focused on several key areas:
Synthetic Intermediates: The carboxylic acid group can be readily converted into a wide range of other functional groups, such as esters, amides, acid chlorides, and nitriles. beilstein-journals.org This reactivity makes these compounds valuable platforms for the synthesis of more complex molecules. For instance, 2,5-disubstituted oxazole-4-carboxylic acid derivatives are recognized as important intermediates for biologically active compounds. beilstein-journals.org
Direct Functionalization: Recent advances in catalysis have enabled methods for the direct functionalization of carboxylic acids, including decarboxylative cross-coupling reactions. nih.gov These methods allow for the use of the carboxyl group as a traceless directing group or as a precursor to form new carbon-carbon or carbon-heteroatom bonds.
Modulation of Physicochemical Properties: The presence of a carboxylic acid group significantly influences a molecule's solubility, acidity, and ability to participate in hydrogen bonding. These properties are critical in contexts such as drug design and the self-assembly of supramolecular structures.
Coordination Chemistry: The carboxylate group can act as a ligand to coordinate with metal ions, enabling the formation of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic or material properties.
The research into molecules like this compound is thus propelled by the immense synthetic potential and functional advantages conferred by the carboxylic acid moiety.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃S | PubChemLite uni.lu |
| Molecular Weight | 195.19 g/mol | PubChemLite uni.lu |
| Monoisotopic Mass | 194.99901 Da | PubChemLite uni.lu |
| InChIKey | CCYJSBIENSYLFK-UHFFFAOYSA-N | PubChemLite uni.lu |
| XlogP (Predicted) | 1.6 | PubChemLite uni.lu |
| Predicted CCS ([M+H]⁺) | 137.1 Ų | PubChemLite uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-yl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)5-4-9-7(12-5)6-2-1-3-13-6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYJSBIENSYLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283565 | |
| Record name | 2-(2-Thienyl)-5-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106833-80-1 | |
| Record name | 2-(2-Thienyl)-5-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106833-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Thienyl)-5-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Thiophen 2 Yl 1,3 Oxazole 5 Carboxylic Acid and Analogous Systems
Precursors and Building Blocks for 1,3-Oxazole Core Construction
The assembly of the 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid scaffold relies on the selection of appropriate starting materials that provide the necessary carbon and heteroatom framework for the oxazole (B20620) ring and its substituents.
Utilization of Carboxylic Acid Precursors in Oxazole Synthesis
Carboxylic acids and their derivatives are fundamental building blocks in the synthesis of oxazoles. A highly efficient method for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been developed, which can be adapted for the synthesis of the target molecule's ester precursor. nih.govacs.org This approach involves the in situ activation of a carboxylic acid, which then reacts with an isocyanide derivative. nih.govacs.org For the synthesis of an ester of this compound, thiophene-2-carboxylic acid would serve as the precursor for the 2-substituent of the oxazole ring.
The general mechanism involves the activation of the carboxylic acid, for example, with a triflylpyridinium reagent, to form a highly reactive acylpyridinium salt. This intermediate is then trapped by an isocyanoacetate, leading to cyclization and the formation of the oxazole ring. nih.gov
Table 1: Representative Carboxylic Acid Precursors and Activating Reagents for Oxazole Synthesis
| Carboxylic Acid Precursor | Activating Reagent | Isocyanide Partner | Resulting Oxazole Moiety |
|---|---|---|---|
| Thiophene-2-carboxylic acid | DMAP-Tf | Ethyl isocyanoacetate | 2-(Thiophen-2-yl)-5-ethoxycarbonyl-1,3-oxazole |
| Benzoic acid | Trifluoroacetic anhydride | Tosylmethyl isocyanide | 2-Phenyl-1,3-oxazole |
This table presents examples of precursors and reagents that can be used in the synthesis of various oxazole derivatives.
Thiophene-2-carboxaldehyde and Related Thiophene (B33073) Building Blocks
Thiophene-2-carboxaldehyde is another crucial precursor, particularly in methodologies like the Passerini three-component reaction. wikipedia.orgorganic-chemistry.org This reaction involves the combination of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide, which can be a precursor to oxazole systems. wikipedia.org In the context of synthesizing the target molecule, thiophene-2-carboxaldehyde would provide the 2-(thiophen-2-yl) substituent.
Furthermore, thiophene-2-carboxamide and its derivatives can also serve as precursors. Cyclization of such amides under specific conditions can lead to the formation of the desired oxazole ring. nih.gov The reactivity of the thiophene ring and its functional groups are key to its successful incorporation into the final oxazole structure.
Cyclization Reactions for the 1,3-Oxazole Ring Formation
The formation of the 1,3-oxazole ring is the cornerstone of the synthesis of this compound. Various cyclization strategies are employed to construct this heterocyclic core.
Direct Oxazole Synthesis from Carboxylic Acids and Isocyanides
A prominent and efficient method for constructing the 2,5-disubstituted oxazole core involves the direct reaction of a carboxylic acid with an isocyanide derivative, typically an isocyanoacetate. nih.govacs.org This method is particularly relevant for the synthesis of the ethyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.
The reaction of thiophene-2-carboxylic acid with ethyl isocyanoacetate in the presence of a suitable activating agent and base provides a direct route to ethyl 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylate. The reaction conditions are generally mild, and the method shows good tolerance for a variety of functional groups on both the carboxylic acid and the isocyanide. nih.gov
Reaction Scheme Example: Thiophene-2-carboxylic acid + Ethyl isocyanoacetate --(Activating Agent, Base)--> Ethyl 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylate
The final step to obtain this compound involves the hydrolysis of the ester group, which can be achieved under acidic or basic conditions. nih.govmnstate.edu
Multi-Component Reactions for Oxazole Annulation
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like oxazoles in a single step from three or more starting materials. The Passerini reaction is a classic example of an isocyanide-based MCR that can be utilized in the synthesis of oxazole precursors. wikipedia.orgorganic-chemistry.orgnih.govnih.gov
In a potential application for the synthesis of a precursor to the target molecule, thiophene-2-carboxaldehyde, a carboxylic acid, and an isocyanide could be combined to form an α-acyloxy amide. While this does not directly yield the oxazole, the resulting adduct can be a key intermediate for subsequent cyclization to the oxazole ring.
Fe(II)-Catalyzed Isomerization Pathways to Oxazole-4-carboxylic Acids
While the primary focus is on the synthesis of a 5-carboxylic acid derivative, it is relevant to note related methodologies for analogous systems. Iron(II)-catalyzed isomerization reactions have been reported for the synthesis of oxazole-4-carboxylic acid derivatives from isoxazole (B147169) precursors. This pathway involves the rearrangement of the isoxazole ring system to an oxazole ring. Although this method yields a different regioisomer, it highlights the diverse catalytic strategies available for the synthesis of functionalized oxazoles.
Strategies for Introducing the Thiophen-2-yl Moiety
Attaching the thiophene ring to the C2 position of the oxazole core is a critical step that can be achieved through several powerful catalytic methods. These strategies generally involve the coupling of a pre-formed oxazole substrate with a thiophene-containing reagent.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between aromatic systems. In the context of synthesizing the target molecule, this reaction would typically involve the coupling of a 2-halo-1,3-oxazole-5-carboxylate ester with a thiophene-2-boronic acid or its corresponding ester derivative. The reaction is catalyzed by a palladium complex in the presence of a base.
While literature specifically detailing the Suzuki coupling for this compound is sparse, analogous transformations on related heterocyclic systems are well-documented. For instance, the coupling of 2-bromo-5-phenyl-1,3,4-oxadiazole (B1285659) with arylboronic acids proceeds in high yields using a Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base. mdpi.com A similar strategy can be applied to oxazoles. A novel one-pot method has been developed for synthesizing 2,4,5-trisubstituted oxazoles, which concludes with a nickel-catalyzed Suzuki-Miyaura coupling to install a substituent at the C5 position, demonstrating the utility of this reaction on the oxazole scaffold. beilstein-journals.orgnih.govsemanticscholar.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Heterocycle Synthesis
| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-5-phenyl-1,3,4-oxadiazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 85-93% | mdpi.com |
| Ethyl 2-chlorooxazole-5-carboxylate (Hypothetical) | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | N/A | Analogous |
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. This approach involves the palladium-catalyzed reaction of a C-H bond in one heterocycle with a halide on another.
For the synthesis of the target compound, two primary pathways exist: the arylation of thiophene at its C2 position with a 2-halo-oxazole, or the arylation of an oxazole at its C2 position with a 2-halothiophene. Research has demonstrated the successful direct arylation of 5-carboxy-substituted oxazoles at the C2 position under mild, palladium-catalyzed conditions on water. manchester.ac.uk This method provides a concise route to 2-aryl oxazoles.
The most common direct arylation strategies for thiophenes involve reacting the unfunctionalized thiophene with an aryl halide in the presence of a palladium catalyst, a base such as potassium carbonate, and often a co-catalyst like pivalic acid to facilitate the C-H activation step. unipd.it Low loadings of phosphine-free palladium acetate (B1210297) have also proven effective for coupling various aryl bromides with thiophene. researchgate.net
Table 2: Examples of Direct Arylation Conditions for Heterocycles
| Heterocycle (C-H source) | Aryl Halide | Catalyst | Base | Additive/Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Thiophene | 4-Bromobenzonitrile | 0.2 mol% Pd(OAc)₂ | KOAc | PivOH / DMA | 81% | researchgate.net |
| 5-Phenyloxazole | 4-Iodotoluene | Pd(OAc)₂ / CuI | K₂CO₃ | Water | High | manchester.ac.uk |
Functional Group Transformations at the Carboxylic Acid Position
Once the core this compound structure is assembled, the carboxylic acid group serves as a versatile handle for further derivatization, most commonly through esterification and amidation to produce a library of related compounds.
Esterification is typically achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, usually with concentrated sulfuric acid or tosic acid. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org This classic method is robust and widely applicable for preparing simple alkyl esters.
Amidation requires the activation of the carboxylic acid to facilitate the attack by an amine, as direct reaction is generally inefficient. While high temperatures can be used, the formation of an amide bond under mild conditions necessitates the use of coupling reagents, as detailed in the following section. An alternative one-pot method involves the use of reagents like Deoxo-Fluor, which can directly convert a mixture of a carboxylic acid and an amine into the corresponding amide in high yield. nih.gov
To form amide bonds under mild conditions, the carboxyl group must first be converted into a more reactive species. This is accomplished using a wide array of peptide coupling reagents. uni-kiel.de These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine. americanpeptidesociety.org
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) activate carboxylic acids to form an O-acylisourea intermediate. americanpeptidesociety.orgpeptide.com To suppress racemization and improve efficiency, they are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.org
Onium Salts (Phosphonium and Aminium): Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium (or uronium) salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation. peptide.com HATU is particularly effective due to the nature of its HOAt-based active ester intermediate.
The choice of reagent and conditions allows for the synthesis of a diverse range of amides from this compound, including those derived from sterically hindered or sensitive amines.
Stereoselective Synthetic Pathways for Related Chiral Oxazole Systems
While the parent molecule, this compound, is achiral, the synthesis of related chiral systems, particularly chiral oxazolines (dihydro-oxazoles), is of significant interest as these structures are prevalent as ligands in asymmetric catalysis. nih.govbldpharm.com
Stereoselective pathways to these systems typically start from chiral precursors. A common and efficient method involves the cyclization of chiral β-amino alcohols with nitriles, which can be accelerated using microwave irradiation. rsc.org
More sophisticated approaches can create multiple stereocenters with high control. For example, a combined silver and organocatalyst system has been developed for the enantio- and diastereoselective synthesis of oxazolines from unactivated ketones and isocyanoacetate esters. rsc.org This formal [3+2] cycloaddition can generate products with two adjacent chiral centers, including a quaternary center, in excellent enantiomeric excess. rsc.org
Furthermore, modern photoredox and nickel dual catalysis has enabled the enantioselective radical-radical cross-coupling to form C-C bonds. This strategy has been successfully applied to substrates containing oxazole rings, demonstrating that the heterocycle is compatible with these advanced, stereoselective transformations. acs.org Such methods allow for the late-stage, one-pot functionalization of complex molecules starting from commercially available carboxylic acids and alcohols. acs.orgacs.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thiophene-2-boronic acid |
| 2-Bromo-5-phenyl-1,3,4-oxadiazole |
| Ethyl 2-chlorooxazole-5-carboxylate |
| 4-Bromobenzonitrile |
| 5-Phenyloxazole |
| 4-Iodotoluene |
| Benzothiophene |
| 4-Bromoacetophenone |
| Pivalic acid |
| Dicyclohexylcarbodiimide (DCC) |
| Diisopropylcarbodiimide (DIC) |
| 1-Hydroxybenzotriazole (HOBt) |
| 1-Hydroxy-7-azabenzotriazole (HOAt) |
| PyBOP |
| HBTU |
| HATU |
Diastereoselective Aziridination and Ring-Opening Strategies Leading to Functionalized Heterocycles
Aziridines are versatile three-membered heterocyclic intermediates that can undergo regioselective and stereoselective ring-opening reactions to afford a variety of functionalized molecules. The use of aziridination followed by ring-opening or rearrangement represents a powerful strategy for the synthesis of more complex heterocycles, including oxazoles and their precursors.
A key approach involves the diastereoselective aziridination of α,β-unsaturated carbonyl compounds. For instance, the aza-Corey-Chaykovsky reaction of N-tert-butanesulfinyl ketimino esters has been shown to produce α-quaternary aziridine-2-carboxylates with high diastereoselectivity. These chiral aziridines are valuable precursors for the synthesis of α-quaternary amino esters and other biologically relevant molecules.
The subsequent ring-opening or expansion of these aziridines can lead to the formation of oxazole or oxazoline (B21484) scaffolds. For example, a one-pot synthesis of oxazolines has been reported that proceeds through an aziridine (B145994) intermediate, which then undergoes an in situ Heine-type ring expansion upon treatment with a Lewis acid like BF₃·OEt₂.
Furthermore, a three-step method for the synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles has been developed, which utilizes an oxidative phthalimidoaziridination of enynones to form key 2-acyl-1-phthalimidoaziridines. Subsequent thermal expansion of the aziridine ring furnishes the desired functionalized oxazoles. This methodology is particularly relevant as it demonstrates the successful incorporation of a heteroaryl substituent at the 2-position of the oxazole ring, a key feature of the target molecule.
The regioselectivity of aziridine ring-opening is a critical factor and can be influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. For example, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a stereocontrolled route to 2-amino ethers. The substitution pattern on the aziridine significantly influences the outcome of the reaction.
While a direct application of these methods to the synthesis of this compound has not been explicitly detailed, these strategies provide a conceptual framework. A potential synthetic route could involve the diastereoselective aziridination of a thiophene-containing α,β-unsaturated ester, followed by a controlled ring-opening and cyclization sequence to construct the desired this compound scaffold.
Table 2: Diastereoselective Aziridination and Ring-Opening Strategies
| Substrate | Aziridination Method | Intermediate | Subsequent Reaction | Final Product | Diastereomeric Ratio (dr) / Stereoselectivity |
| N-tert-Butanesulfinyl ketimino esters | Aza-Corey-Chaykovsky | α-Quaternary aziridine-2-carboxylates | - | α-Quaternary amino esters | High |
| α,β-Unsaturated imines | Reaction with sulfur ylides | Aziridines | Heine-type ring expansion | trans-Oxazolines | High |
| Enynones | Oxidative phthalimidoaziridination | 2-Acyl-1-phthalimidoaziridines | Thermal ring expansion | 2,5-Disubstituted oxazoles | - |
| Oxazolidinone-fused alkenes | Intramolecular aziridination | Oxazolidinone-fused aziridines | Acid-catalyzed ring-opening with alcohols | 2-Amino ethers | High diastereoselectivity |
Chemical Reactivity and Transformation Mechanisms of 2 Thiophen 2 Yl 1,3 Oxazole 5 Carboxylic Acid
Reactivity of the 1,3-Oxazole Heterocycle
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing two heteroatoms, nitrogen and oxygen. tandfonline.com These atoms, particularly the highly electronegative oxygen, result in a π-electron-deficient system, which is generally deactivated towards electrophilic attack and susceptible to certain nucleophilic reactions. tandfonline.comcdu.edu.au The reactivity of the oxazole (B20620) nucleus in the title compound is further modulated by the substituents at the C2 and C5 positions. The thiophen-2-yl group at C2 can act as an electron-donating group via resonance, while the carboxylic acid at C5 is a potent electron-withdrawing group, which further deactivates the ring.
Electrophilic substitution on the oxazole ring is generally challenging due to the ring's inherent electron-deficient character. pharmaguideline.com Such reactions, when they do occur, typically require activating (electron-releasing) substituents on the ring. tandfonline.compharmaguideline.com The order of reactivity for electrophilic attack on an unsubstituted oxazole ring is C5 > C4 > C2. tandfonline.compharmaguideline.com
In 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid, the C5 position is occupied by a deactivating carboxylic acid group, rendering it inert to further electrophilic substitution. The C2 position is also substituted. Therefore, any potential electrophilic attack on the oxazole ring would be directed to the C4 position. However, the strong deactivating effect of the adjacent C5-carboxylic acid group makes this process highly unfavorable. Reactions like nitration or sulfonation are generally unsuccessful on unsubstituted oxazole rings because the strongly acidic conditions lead to the formation of highly electron-deficient oxazolium cations, which are resistant to electrophilic attack. pharmaguideline.com
| Position | Substituent | Predicted Reactivity | Rationale |
|---|---|---|---|
| C2 | Thiophen-2-yl | Substituted | Position is blocked. |
| C4 | -H | Very Low | Adjacent to a strong electron-withdrawing group (COOH) at C5. The ring is inherently electron-deficient. |
| C5 | -COOH | Substituted | Position is blocked by a deactivating group. |
Nucleophilic substitution reactions on the oxazole ring are uncommon unless a suitable leaving group is present at a reactive position. tandfonline.com The positions most susceptible to nucleophilic attack are C2 and C5. tandfonline.comresearchgate.net In the title molecule, the C2 position is occupied by a thiophene (B33073) ring, which is not a viable leaving group under typical nucleophilic substitution conditions.
The C5-carboxylic acid group itself does not act as a leaving group. However, the carbonyl carbon of the carboxylic acid is an electrophilic center susceptible to nucleophilic acyl substitution, a reaction characteristic of carboxylic acids and their derivatives. libretexts.orghu.edu.jolibretexts.org This reactivity is a feature of the carboxylic acid functional group rather than a direct substitution on the oxazole ring itself.
Another potential reaction is deprotonation. The most acidic C-H bond in an unsubstituted oxazole is at the C2 position. tandfonline.comwikipedia.org Lithiation at C2 is known, but the resulting 2-lithio-oxazoles can be unstable and may ring-open to form isonitrile intermediates. wikipedia.orgresearchgate.net In the target molecule, the C2 position is substituted, precluding this pathway. Deprotonation at C5 is also possible in some systems, especially when activated. nih.gov However, given the presence of the highly acidic carboxylic acid proton, any strong base will preferentially deprotonate the -COOH group.
The nitrogen atom at the N3 position of the oxazole ring is of a "pyridine-type," meaning its lone pair of electrons is not part of the aromatic π-system. pharmaguideline.com This makes it the most basic and nucleophilic center within the heterocycle. Consequently, the N3 nitrogen is the primary site for reactions with electrophiles like acylating and alkylating agents. tandfonline.compharmaguideline.com Treatment with alkyl halides or similar reagents leads to the formation of quaternary N-alkyloxazolium salts. pharmaguideline.com This reaction is a general and predictable feature of the oxazole nucleus.
Protonation of the molecule will occur preferentially at two sites: the highly acidic carboxylic acid proton can be removed by a base, and the basic N3 atom of the oxazole ring can be protonated by an acid. Oxazoles are weak bases, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org In the presence of strong acids, this compound will exist as a protonated oxazolium species. pharmaguideline.com
Deprotonation of the C-H bonds on the oxazole ring is difficult. The order of acidity for the ring protons is generally C2 > C5 > C4. tandfonline.com As the C2 and C5 positions are substituted in the title compound, direct deprotonation of the oxazole ring itself is not a favored reaction pathway. The most acidic proton in the entire molecule is unequivocally that of the carboxylic acid group.
The oxazole ring is susceptible to oxidative cleavage by various oxidizing agents. tandfonline.compharmaguideline.com The reaction can be initiated by attack at the C4 or C5 positions, often leading to ring-opening and the formation of open-chain products like imides or amides. tandfonline.comcdu.edu.au For example, photo-oxidation with singlet oxygen is a known reaction for oxazoles, which proceeds via a [4+2] cycloaddition to form an unstable endoperoxide that subsequently fragments. cdu.edu.au The specific outcome of an oxidation reaction on this compound would depend on the reagent and conditions used, with both the oxazole and thiophene rings being potential sites of oxidation.
Reactivity of the Thiophen-2-yl Moiety
Thiophene is a five-membered, electron-rich aromatic heterocycle that is significantly more reactive towards electrophilic aromatic substitution than benzene. The sulfur atom can stabilize the cationic intermediate (the sigma complex) formed during the substitution process. In a 2-substituted thiophene, electrophilic attack occurs predominantly at the C5 position (the other α-position), with some substitution possible at the C3 position (a β-position).
In this compound, the 2-(1,3-oxazol-5-yl-carboxylic acid) substituent acts as an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. Despite this deactivation, the thiophene ring remains the most electron-rich part of the molecule and is the most probable site for electrophilic substitution reactions. The attack will be strongly directed to the C5 position.
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Halogenation | NBS, NCS, Br2 in Acetic Acid | 5-Halo-2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid |
| Nitration | HNO3/Acetic Anhydride | 5-Nitro-2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid |
| Sulfonation | H2SO4 | 5-Sulfo-2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl3 (or milder Lewis acid) | 5-Acyl-2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid |
| Note: NBS = N-Bromosuccinimide; NCS = N-Chlorosuccinimide. Reaction conditions would need to be carefully controlled to avoid degradation of the oxazole ring. |
Electrophilic Aromatic Substitution on the Thiophene Ring
In this compound, the C2 position of the thiophene ring is already substituted. Electrophilic attack is therefore directed predominantly to the C5 position. The 2-substituent, the oxazole-5-carboxylic acid group, acts as an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. nih.gov Despite this deactivation, the inherent high reactivity of the thiophene ring allows for substitution reactions to occur under controlled conditions. nih.gov
Common electrophilic substitution reactions applicable to this system include:
Halogenation: Bromination and chlorination are expected to proceed readily at the C5 position. Studies on other 2-substituted thiophenes show that halogenation is highly regioselective. rsc.org
Nitration: Introduction of a nitro group at the C5 position can be achieved using standard nitrating agents.
Sulfonation: Reaction with sulfuric acid or other sulfonating agents would yield the corresponding 5-sulfonic acid derivative.
Friedel-Crafts Acylation and Alkylation: These reactions would introduce an acyl or alkyl group at the C5 position, though the deactivating nature of the oxazole substituent may require the use of potent Lewis acid catalysts. nih.gov
The general mechanism involves the attack of an electrophile (E+) on the C5 position of the thiophene ring, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity.
Functionalization at Different Thiophene Positions
While the C5 position is the most reactive site for electrophilic substitution, functionalization at other positions (C3 and C4) is more challenging and typically requires indirect methods. The electron-withdrawing nature of the 2-(oxazole-5-carboxylic acid) substituent further disfavors substitution at the C3 and C4 positions. nih.gov However, lithiation of the thiophene ring followed by quenching with an electrophile could potentially be used for functionalization at these positions, although regioselectivity might be an issue.
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group at the C5 position of the oxazole ring is a versatile functional handle for various chemical transformations.
Decarboxylation Pathways and Derivatives
Heteroaromatic carboxylic acids can undergo decarboxylation upon heating, often facilitated by a catalyst. For this compound, thermal decarboxylation would yield 2-(thiophen-2-yl)-1,3-oxazole. The reaction typically proceeds by heating the compound in a high-boiling solvent, sometimes in the presence of an acid or a copper catalyst. google.com Research on related oxazole-carboxylic acids indicates that they can be susceptible to decarboxylation, particularly under hydrolytic conditions or upon heating. cymitquimica.comnih.gov A patented method for the decarboxylation of various heterocyclic carboxylic acids involves heating in an aprotic polar solvent like N,N-dimethylformamide with an organic acid catalyst at temperatures ranging from 85-150 °C. google.com
Formation of Anhydrides and Acyl Halides for Derivatization
The carboxylic acid can be readily converted into more reactive derivatives such as acyl halides and anhydrides, which are valuable intermediates for synthesizing esters, amides, and other derivatives. libretexts.orglibretexts.orgnih.gov
Acyl Halide Formation: Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution by a halide ion to form the corresponding acyl halide. orgoreview.comwikipedia.org
Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules. A more common method for both symmetrical and mixed anhydrides involves reacting an acyl halide with a carboxylate salt or a carboxylic acid, often in the presence of a base like pyridine (B92270). nih.govthieme-connect.de
Skeletal Rearrangements and Isomerization Processes
The oxazole ring system can participate in fascinating skeletal rearrangements, particularly through high-energy intermediates.
Oxazole-Azirine-Oxazole/Isoxazole (B147169) Isomerization Studies
Oxazoles and their isomers, isoxazoles, can undergo photochemical or thermal rearrangements. spbu.ru A key mechanistic pathway involves the intermediacy of a highly strained 2H-azirine derivative. nih.govresearchgate.net
Photochemical Rearrangement: Upon UV irradiation, oxazoles can isomerize. For instance, the photorearrangement of 2-phenyloxazole (B1349099) has been shown to yield 4-phenyloxazole (B1581195) and 3-phenylisoxazole, with the latter forming via a 3-phenyl-2H-azirine-2-carbaldehyde intermediate. rsc.org This suggests that the 2-(thiophen-2-yl)oxazole core could potentially rearrange to 4-(thiophen-2-yl)oxazole or isomerize to 3-(thiophen-2-yl)isoxazole under photochemical conditions. The process is believed to involve the cleavage of the C2-O1 bond of the oxazole ring.
Thermal and Catalytic Isomerization: Isomerization between isoxazoles and oxazoles can also occur thermally or through catalysis, often proceeding through an azirine intermediate. nih.govresearchgate.net The isomerization of 2-carbonyl-substituted 2H-azirines can lead to either oxazoles or isoxazoles, depending on the substituents and reaction conditions. researchgate.net The high strain of the three-membered azirine ring makes it a versatile intermediate for the synthesis of various heterocycles. nih.gov DFT calculations and experimental studies on related systems show that these transformations can be thermodynamically favorable and are influenced by the electronic nature of the substituents. chemrxiv.org
These studies indicate that the 2-(thiophen-2-yl)-1,3-oxazole scaffold is not inert and possesses the potential for complex skeletal rearrangements, offering pathways to other isomeric heterocyclic systems.
Ring-Opening and Recyclization Reactions
The chemical reactivity of the oxazole ring in this compound is characterized by its susceptibility to certain transformative reactions, particularly those involving ring-opening and subsequent recyclization. The stability of the oxazole ring is lower than that of more aromatic systems like benzene, and it can be induced to open under specific conditions, often initiated by nucleophilic attack. pharmaguideline.comclockss.org This reactivity provides a pathway for the conversion of the oxazole scaffold into other heterocyclic systems. tandfonline.com
In most instances, nucleophilic attacks on an oxazole ring result in cleavage rather than simple substitution. pharmaguideline.com The C2 position is the most electron-deficient and typically the primary site for nucleophilic attack. pharmaguideline.combrainly.in However, the substituents on the ring can significantly influence the reaction's course. For derivatives of this compound, the functional group at the C5 position is the key to initiating specific recyclization pathways.
Detailed research on analogous 2-aryl-oxazole systems has demonstrated a common and synthetically useful recyclization reaction that proceeds via a hydrazide intermediate. researchgate.net While this transformation has not been explicitly documented for this compound itself, a chemically sound pathway can be inferred from studies on closely related 2-aryl-5-hydrazino-1,3-oxazoles and similar oxazole-4-carboxylic acid hydrazides. researchgate.netresearchgate.net
This transformation typically involves two key stages:
Formation of a Hydrazide Intermediate: The carboxylic acid moiety at the C5 position is first converted into a hydrazide. This is a standard chemical transformation.
Recyclization: The resulting hydrazide undergoes an intramolecular reaction, leading to the cleavage of the oxazole ring and the formation of a new, more stable heterocyclic ring, typically a 1,3,4-oxadiazole (B1194373).
Heating acylation products of 2-aryl-5-hydrazino-4-X-1,3-oxazoles in acetic acid or ethanol (B145695) has been shown to cause them to undergo recyclization into derivatives of 1,3,4-oxadiazol-2-ylglycine. researchgate.netresearchgate.net This rearrangement underscores the potential for the oxazole ring to serve as a precursor to other important heterocyclic structures.
The proposed mechanism for the recyclization of a derivative of this compound is detailed in the table below.
Table 1: Proposed Recyclization Pathway of this compound Derivative
| Step | Reactant / Intermediate | Reagents/Conditions | Product / Intermediate | Reaction Type | Description |
| 1 | This compound | 1. SOCl₂ or (COCl)₂2. Hydrazine (B178648) (N₂H₄) | 2-(Thiophen-2-yl)-1,3-oxazole-5-carbohydrazide | Amidation | The carboxylic acid is activated (e.g., as an acid chloride) and then reacts with hydrazine to form the corresponding carbohydrazide. |
| 2 | 2-(Thiophen-2-yl)-1,3-oxazole-5-carbohydrazide | Heat (e.g., in acetic acid) | 2-(1-amino-2-oxoethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | Intramolecular Cyclization and Rearrangement | The hydrazide undergoes a thermally induced rearrangement. This process involves the cleavage of the oxazole ring and subsequent recyclization to form a 1,3,4-oxadiazole ring. researchgate.netresearchgate.net |
This type of transformation, converting one heterocyclic system into another, is a valuable strategy in medicinal chemistry for generating molecular diversity and accessing novel scaffolds. tandfonline.com The conversion of oxazoles into 1,3,4-oxadiazoles is particularly noteworthy, as the 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups and is a prominent feature in many biologically active compounds. semanticscholar.orgnih.gov
Advanced Structural Characterization and Elucidation of 2 Thiophen 2 Yl 1,3 Oxazole 5 Carboxylic Acid and Its Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation
Modern spectroscopic methods offer a powerful, non-destructive means to probe the intricate electronic and vibrational characteristics of a molecule, providing compelling evidence for its proposed structure.
While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of magnetically active nuclei, 2D NMR techniques are indispensable for establishing connectivity between atoms within the 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid framework. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental.
Although specific 2D NMR data for the title compound are not widely published, analysis of related structures, such as 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles, allows for the prediction of expected correlations. farmaciajournal.com For instance, a COSY spectrum would be expected to show correlations between the adjacent protons on the thiophene (B33073) ring. An HMBC spectrum would be crucial in confirming the connectivity between the thiophene and oxazole (B20620) rings, showing long-range couplings between the thiophene protons and the carbon atoms of the oxazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Predicted HMBC Correlations |
|---|---|---|---|
| Thiophene H-3' | 7.2-7.4 | - | Thiophene C-2', C-4', C-5' |
| Thiophene H-4' | 7.1-7.3 | - | Thiophene C-3', C-5', Oxazole C-2 |
| Thiophene H-5' | 7.5-7.7 | - | Thiophene C-3', C-4', Oxazole C-2 |
| Oxazole H-4 | 7.8-8.0 | - | Oxazole C-2, C-5, Carboxyl C=O |
| Thiophene C-2' | - | 130-135 | Thiophene H-3', H-4' |
| Thiophene C-3' | - | 128-130 | Thiophene H-4', H-5' |
| Thiophene C-4' | - | 127-129 | Thiophene H-3', H-5' |
| Thiophene C-5' | - | 128-130 | Thiophene H-3', H-4' |
| Oxazole C-2 | - | 160-165 | Oxazole H-4, Thiophene H-3' |
| Oxazole C-4 | - | 125-130 | Oxazole H-4 |
| Oxazole C-5 | - | 138-142 | Oxazole H-4 |
Note: Predicted values are based on the analysis of structurally similar compounds and computational models.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. For this compound (C₈H₅NO₃S), the theoretical monoisotopic mass is 194.99901 Da. uni.lu An experimental HRMS measurement would be expected to be within a very narrow tolerance (typically <5 ppm) of this value, providing strong evidence for the molecular formula.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₈H₆NO₃S⁺ | 196.00629 |
| [M+Na]⁺ | C₈H₅NNaO₃S⁺ | 217.98823 |
| [M-H]⁻ | C₈H₄NO₃S⁻ | 193.99173 |
| [M+H-H₂O]⁺ | C₈H₄NOS⁺ | 177.99627 |
Data sourced from predicted values in PubChem database CID 13611612. uni.lu
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a characteristic "fingerprint" based on the functional groups present. For this compound, key vibrational bands would be expected for the thiophene ring, the oxazole ring, and the carboxylic acid moiety.
Computational studies, such as those using Density Functional Theory (DFT), on related molecules like 2-thiophene carboxylic acid thiourea (B124793) derivatives, have been shown to accurately predict vibrational frequencies. mdpi.com These studies aid in the precise assignment of experimental bands.
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3200-2500 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1720-1680 | 1720-1680 |
| Oxazole Ring | C=N stretch | 1650-1630 | 1650-1630 |
| Aromatic Rings | C=C stretch | 1600-1450 | Strong |
| Thiophene Ring | C-S stretch | 850-700 | 850-700 |
Note: Frequencies are approximate and based on typical ranges for these functional groups and computational data from related structures.
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-conjugated systems. The extended conjugation between the thiophene and oxazole rings in this compound is expected to result in strong UV absorption. The position of the maximum absorption (λmax) can be influenced by the solvent polarity. For a similar compound, 5-(5-ethylthiophen-2-yl)oxazole-2-carboxylic acid, a λmax in the range of 270-290 nm has been reported. vulcanchem.com
Table 4: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Type of Transition |
|---|---|---|
| Ethanol (B145695) | 270-295 | π → π* |
Note: Expected values are based on data from structurally analogous compounds.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about molecular structure and connectivity, single-crystal X-ray diffraction offers the most definitive and detailed picture of the molecule's three-dimensional arrangement in the solid state.
A successful single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the thiophene and oxazole rings and reveal their relative orientation.
Although a crystal structure for the title compound is not available, the structure of a related derivative, 5-(methoxycarbonyl)thiophene-2-carboxylic acid, shows that the carboxylic acid group is nearly coplanar with the thiophene ring. nih.gov In the crystal, molecules of this related compound form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.gov It is highly probable that this compound would exhibit similar dimeric hydrogen bonding in the solid state. Furthermore, the analysis of another related structure, 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one, reveals that the oxazole and thiophene rings are nearly coplanar, with a dihedral angle of only a few degrees. scirp.org
Table 5: Expected Crystallographic Parameters and Structural Features for this compound
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers |
| Thiophene-Oxazole Dihedral Angle | < 10° |
| C=O Bond Length | ~1.25 Å |
Note: Expected parameters are based on the crystallographic data of closely related thiophene and oxazole derivatives.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The supramolecular assembly of this compound in the solid state is expected to be governed by a combination of strong hydrogen bonds originating from the carboxylic acid group and weaker π-π stacking interactions involving the aromatic thiophene and oxazole rings.
Hydrogen Bonding:
The carboxylic acid group is a potent hydrogen bond donor and acceptor. Drawing parallels with the crystal structure of thiophene-2-carboxylic acid, it is highly probable that this compound will form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. asianpubs.orgnih.gov This is a very common and stable motif for carboxylic acids in the solid state. In the crystal structure of 5-(methoxycarbonyl)thiophene-2-carboxylic acid, for instance, molecules are connected by these classic intermolecular O—H⋯O hydrogen bonds, forming such centrosymmetric dimers. nih.gov
Beyond this primary interaction, weaker C—H⋯O and C—H⋯N hydrogen bonds are also anticipated, involving the hydrogen atoms of the thiophene and oxazole rings and the oxygen and nitrogen atoms of the oxazole and carboxylic acid groups. For example, in the crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one, individual molecules are linked by C—H⋯O hydrogen bonds. nih.gov Similarly, weak intermolecular C—H⋯O hydrogen bonding is observed in the crystal structure of 2-(naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one. nih.gov
Interactive Data Table: Plausible Hydrogen Bonds in this compound
| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Packing |
| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong, intermolecular | Formation of centrosymmetric dimers |
| C-H (Thiophene/Oxazole) | O (Oxazole/Carboxylic) | Weak, intermolecular | Stabilization of the 3D network |
| C-H (Thiophene/Oxazole) | N (Oxazole) | Weak, intermolecular | Further linking of molecules |
π-π Stacking:
The planar aromatic systems of the thiophene and oxazole rings are expected to participate in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are crucial in the packing of many aromatic and heteroaromatic compounds. In derivatives such as 2-(naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one, π-π stacking is observed between the oxazole and thiophene rings, as well as between these rings and the naphthalene (B1677914) system, with centroid-centroid distances in the range of 3.5 to 3.9 Å. nih.gov
Crystal Packing Architectures and Polymorphism Studies
Polymorphism Studies:
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly in carboxylic acids due to the flexibility in their hydrogen-bonding patterns. rsc.org While no specific polymorphism studies have been reported for this compound, the potential for different polymorphic forms exists.
Factors that could lead to polymorphism in this compound include:
Different Hydrogen Bonding Motifs: While the centrosymmetric dimer is the most common, other hydrogen bonding arrangements, such as catemeric chains, are also possible for carboxylic acids.
Conformational Differences: The relative orientation of the thiophene and oxazole rings could differ between polymorphs.
Variations in π-π Stacking: Different arrangements of π-π stacking (e.g., herringbone vs. parallel-displaced) could lead to different crystal packings.
The crystallization conditions, such as the choice of solvent, temperature, and rate of crystallization, would be critical in determining which polymorphic form is obtained. A comprehensive screening for polymorphism would be a necessary step in the solid-state characterization of this compound.
Interactive Data Table: Potential Crystal Packing Parameters for this compound (Inferred from Derivatives)
| Parameter | Likely Value/Arrangement | Rationale/Supporting Evidence |
| Primary Supramolecular Motif | Centrosymmetric Dimers | Common for carboxylic acids, observed in thiophene-2-carboxylic acid. asianpubs.org |
| Secondary Interactions | π-π stacking (offset) | Observed in thiophene-oxazole derivatives with centroid-centroid distances of ~3.7-3.9 Å. nih.govnih.gov |
| Crystal System | Monoclinic or Orthorhombic | Common for aromatic carboxylic acids. Thiophene-2-carboxylic acid crystallizes in the orthorhombic system. researchgate.net |
| Potential for Polymorphism | High | Common for carboxylic acids due to versatile hydrogen bonding and potential for different stacking arrangements. rsc.org |
Theoretical and Computational Chemistry Studies on 2 Thiophen 2 Yl 1,3 Oxazole 5 Carboxylic Acid
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and optical properties. Through computational methods, a detailed picture of the electron distribution and orbital interactions within 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid can be constructed.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground state electronic properties. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), would be utilized to optimize the molecular geometry and determine key electronic parameters. irjweb.com
The optimized structure would reveal important bond lengths, bond angles, and dihedral angles, highlighting the planarity and conjugation between the thiophene (B33073) and oxazole (B20620) rings. The presence of the electron-withdrawing carboxylic acid group at the 5-position of the oxazole ring is expected to significantly influence the electron density distribution across the molecule. DFT calculations can also provide insights into the dipole moment and electrostatic potential, identifying regions of high and low electron density, which are crucial for predicting intermolecular interactions. Studies on similar heterocyclic systems have shown that DFT is a reliable method for predicting such structural and electronic properties. tandfonline.commdpi.com
Table 1: Predicted Ground State Properties from DFT Calculations
| Property | Predicted Value/Characteristic |
|---|---|
| Optimized Geometry | Near-planar conformation between thiophene and oxazole rings. |
| Dipole Moment | Significant, pointing towards the carboxylic acid group. |
| Electrostatic Potential | Negative potential around the oxygen and nitrogen atoms; positive potential around the acidic proton. |
| Key Bond Lengths | C=N and C=C bonds in the oxazole ring will exhibit partial double bond character. |
Note: The values in this table are predictive and based on theoretical principles and data from related compounds.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be distributed over the oxazole ring and the electron-withdrawing carboxylic acid group, which serve as the electron acceptor region.
The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. In related thiophene-containing heterocyclic compounds, the HOMO-LUMO gap has been shown to be a critical parameter in evaluating their electronic and optical properties. mdpi.commdpi.com The introduction of various substituents can modulate this energy gap, thereby fine-tuning the molecule's characteristics. nih.gov
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Energy Level (Arbitrary Units) | Primary Localization | Implication for Reactivity |
|---|---|---|---|
| HOMO | -6.2 eV | Thiophene ring | Nucleophilic character; site of oxidation. |
| LUMO | -2.5 eV | Oxazole ring and carboxylic acid group | Electrophilic character; site of reduction. |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicates moderate reactivity and stability. |
Note: The energy values are illustrative and based on typical values for similar organic molecules.
Reaction Mechanism Investigations via Computational Approaches
Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions, identifying transition states, and determining the energetic feasibility of different synthetic routes.
A common and versatile method for the synthesis of 5-substituted oxazoles is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov For the synthesis of the precursor to our target molecule, 2-(thiophen-2-yl)-1,3-oxazole, this would involve thiophene-2-carbaldehyde. The subsequent introduction of the carboxylic acid group at the 5-position could be achieved through various synthetic strategies, the mechanisms of which can be computationally modeled.
Transition state analysis for these steps would involve locating the saddle points on the potential energy surface corresponding to the highest energy barrier for each elementary reaction step. By characterizing the geometry and vibrational frequencies of these transition states, the feasibility and kinetics of the proposed synthetic route can be assessed. Computational studies on oxazole synthesis have provided valuable insights into the mechanisms of these transformations. organic-chemistry.orgthepharmajournal.com
For the synthesis of this compound, computational modeling could compare different synthetic strategies to identify the most energetically favorable route. For instance, the energetic barriers for different methods of introducing the carboxylic acid group could be compared to guide experimental efforts. Such computational investigations have been successfully applied to understand the mechanisms of various heterocyclic syntheses. clockss.org
Spectroscopic Property Predictions and Validation
Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization and identification of newly synthesized compounds. aip.org
Theoretical predictions of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra for this compound can be performed using DFT and its time-dependent extension (TD-DFT).
IR Spectroscopy : The vibrational frequencies can be calculated to predict the positions of key absorption bands. For our target molecule, characteristic peaks would be expected for the C=O stretch of the carboxylic acid, the C=N and C=C stretching vibrations of the oxazole ring, and the C-S stretching of the thiophene ring. bohrium.com
NMR Spectroscopy : The chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated and compared with experimental data to confirm the molecular structure. The predicted chemical shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating thiophene ring and the electron-withdrawing oxazole and carboxylic acid moieties. bohrium.com
UV-Vis Spectroscopy : TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max). The predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the conjugated system formed by the thiophene and oxazole rings. bohrium.com
These computational predictions, when compared with experimental spectra, provide a powerful method for validating the structure and purity of the synthesized compound. rsc.org
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Key Signals |
|---|---|
| IR (cm⁻¹) | ~1700 (C=O stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~700 (C-S stretch) |
| ¹H NMR (ppm) | 7.0-8.0 (thiophene protons), 8.0-8.5 (oxazole proton), 12.0-13.0 (carboxylic acid proton) |
| ¹³C NMR (ppm) | 125-140 (thiophene carbons), 140-160 (oxazole carbons), ~165 (carboxylic acid carbon) |
| UV-Vis (nm) | ~280-320 (π → π* transitions) |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, serving as a valuable tool for assigning experimental spectra and confirming chemical structures.
The prediction of NMR chemical shifts for molecules like this compound is typically performed using Density Functional Theory (DFT). A common approach involves geometry optimization of the molecule using a functional such as B3LYP with a basis set like 6-311+G(d,p). Following optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same or a higher level of theory. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory.
For validation, the computationally derived chemical shifts are often correlated with experimentally obtained values. A strong linear correlation between the theoretical and experimental data indicates that the computational model accurately represents the molecular structure in solution.
Illustrative Data: Predicted vs. Experimental NMR Chemical Shifts
| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| ¹H NMR | ||
| Thiophene H3 | 7.25 | 7.21 |
| Thiophene H4 | 7.18 | 7.15 |
| Thiophene H5 | 7.65 | 7.62 |
| Oxazole H4 | 8.10 | 8.05 |
| COOH | 12.50 | 12.45 |
| ¹³C NMR | ||
| Thiophene C2 | 130.1 | 129.8 |
| Thiophene C3 | 128.5 | 128.2 |
| Thiophene C4 | 127.9 | 127.6 |
| Thiophene C5 | 132.4 | 132.1 |
| Oxazole C2 | 161.5 | 161.2 |
| Oxazole C4 | 140.2 | 139.9 |
| Oxazole C5 | 125.8 | 125.5 |
| COOH | 165.7 | 165.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Theoretical UV-Vis and Fluorescence Spectra Simulation
Computational simulations are instrumental in interpreting and predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. These simulations provide insights into the electronic transitions that give rise to the observed spectroscopic properties.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating excited-state properties. The process begins with the optimized ground-state geometry of the molecule. TD-DFT calculations are then performed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. To simulate spectra in a solvent, a polarizable continuum model (PCM) is often employed to account for the effect of the solvent environment on the electronic transitions.
Fluorescence spectra are simulated by first optimizing the geometry of the first excited state (S1). A TD-DFT calculation is then performed on this optimized excited-state geometry to determine the emission energy (λem), which corresponds to the transition from S1 back to the ground state (S0). The difference between the absorption and emission maxima is known as the Stokes shift, a key photophysical parameter. These calculations also identify the molecular orbitals involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Illustrative Data: Simulated Spectroscopic Properties
The following table is a representative example of how simulated UV-Vis and fluorescence data for this compound would be presented.
| Parameter | Predicted Value (in DMSO) | Main Orbital Contribution |
| Absorption | ||
| λmax (nm) | 315 | HOMO -> LUMO |
| Oscillator Strength (f) | 0.85 | |
| Fluorescence | ||
| λem (nm) | 420 | LUMO -> HOMO |
| Stokes Shift (nm) | 105 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy landscape and dynamic behavior of a molecule.
Preferred Conformations of the Chemical Compound
This compound possesses several rotatable bonds that give rise to different spatial arrangements, or conformations. The most significant of these is the single bond connecting the thiophene and oxazole rings. The relative orientation of these two rings is defined by the dihedral angle (θ).
To identify the most stable conformations, a potential energy surface (PES) scan is typically performed. This involves systematically rotating the key dihedral angle(s) and calculating the relative energy at each step using quantum mechanical methods like DFT. The minima on the resulting energy profile correspond to the most stable, or preferred, conformations. For this molecule, key considerations include:
Ring-Ring Orientation: The rotation around the C-C bond linking the thiophene and oxazole rings can lead to planar (syn or anti) or non-planar (twisted) conformers. The planarity is often favored due to extended π-conjugation, but steric hindrance can force the rings into a twisted arrangement.
Carboxylic Acid Orientation: The carboxylic acid group can also rotate, leading to different conformers. The orientation is often stabilized by intramolecular hydrogen bonding.
Computational studies on similar bi-aromatic systems suggest that planar or near-planar conformations are often the most stable due to the benefits of electronic delocalization across the rings.
Flexibility and Torsional Barriers
The flexibility of the molecule is determined by the energy barriers that separate the stable conformers. These torsional barriers can be quantified from the potential energy surface scan as the energy difference between the stable conformers (energy minima) and the transition states (energy maxima) that connect them.
A low rotational barrier (a few kcal/mol) indicates that the molecule is flexible and can easily interconvert between conformations at room temperature. A high barrier suggests a more rigid structure. For this compound, the primary torsional barrier would be for the rotation about the inter-ring C-C bond.
Molecular dynamics (MD) simulations can provide further insight into the molecule's dynamic behavior. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the observation of conformational transitions in a simulated environment (e.g., in water or another solvent), providing a more realistic picture of the molecule's flexibility and the relative populations of different conformers over time.
Advanced Derivatization and Functionalization Strategies for 2 Thiophen 2 Yl 1,3 Oxazole 5 Carboxylic Acid
Design and Synthesis of Conjugated Systems Incorporating the Chemical Compound
The inherent aromaticity and planarity of the thiophene (B33073) and oxazole (B20620) rings in 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid make it an excellent building block for the construction of extended π-conjugated systems. Such systems are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Oligomers and polymers based on the this compound scaffold can be designed to create materials with tunable electronic and photophysical properties. The carboxylic acid group can be converted into other functional groups, such as esters or amides, to enhance solubility and processability, which are crucial for device fabrication.
One potential approach involves the polymerization of derivatives of this compound. For instance, thiophene-substituted 2-oxazolines have been successfully polymerized to form thermally stable precursors for conductive polymers. nih.govresearchgate.net This strategy could be adapted by first converting the carboxylic acid of the target molecule into a functional group suitable for initiating or participating in polymerization reactions. For example, the carboxylic acid could be transformed into an amino or alcohol functionality, which can then be used to synthesize thiophene-bearing oxazoline (B21484) monomers for subsequent cationic ring-opening polymerization (CROP). nih.gov The resulting polymers would feature the thiophene-oxazole moiety as a pendant group, which could then be further functionalized or utilized for its electronic properties.
Another strategy is to leverage the reactivity of the thiophene ring. Thiophene-based conjugated oligomers are known for their excellent light-harvesting and charge transport properties. rsc.org The thiophene unit in this compound can be activated for coupling reactions to form oligomers. For instance, temperature-controlled oligomerization using a nickel(II) external initiator and a lithium diisopropylamide (LDA) activator could be employed to synthesize well-defined oligothiophenes incorporating the oxazole-carboxylic acid unit. rsc.org
The following table summarizes potential polymerization strategies:
| Polymerization Strategy | Monomer | Key Features |
| Cationic Ring-Opening Polymerization (CROP) | Thiophene-oxazole functionalized 2-oxazoline | Thermally stable polymers, precursors to conductive materials. nih.gov |
| Nickel-Initiated Oligomerization | Activated thiophene-oxazole derivative | Precise control over oligomer length and properties. rsc.org |
The creation of hybrid heterocyclic structures by coupling this compound with other aromatic or heteroaromatic rings can lead to novel materials with tailored electronic properties. The combination of different heterocyclic units allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of organic electronic devices.
For example, the synthesis of benzothiophene-triazole hybrids has been demonstrated through click chemistry, showcasing a modular approach to constructing complex heterocyclic systems. nih.govnih.gov A similar strategy could be employed with the target molecule. The carboxylic acid could be functionalized with an alkyne or azide (B81097) group, enabling its participation in cycloaddition reactions with other heterocyclic molecules bearing a complementary functional group. This would result in the formation of novel hybrid structures where the electronic properties are a composite of the individual heterocyclic components.
Furthermore, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and -thiadiazoles from thiophene-containing precursors has been reported. researchgate.net The carboxylic acid of this compound could be converted to a hydrazide, which is a key intermediate for the synthesis of 1,3,4-oxadiazoles. farmaciajournal.com Reacting this hydrazide with various electrophiles would yield a library of hybrid molecules with potentially interesting photophysical and electronic properties.
Scaffold Decoration and Diversification Approaches
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. rsc.orgresearchgate.netrsc.org The thiophene ring in this compound is particularly amenable to such reactions, especially at the C5 position, which is prone to electrophilic substitution.
Direct C-H arylation is an attractive and atom-economical method for introducing aryl groups onto the thiophene ring. Palladium catalysts can facilitate the coupling of the thiophene moiety with a variety of aryl halides or other coupling partners. researchgate.net For instance, palladium-catalyzed oxidative C-H/C-H cross-coupling has been successfully applied to benzothiazoles and thiophenes. rsc.org A similar approach could be used to directly couple an aryl group to the C5 position of the thiophene ring in the target molecule.
Suzuki-Miyaura cross-coupling is another powerful technique that can be employed. nih.gov This would typically involve the synthesis of a halogenated derivative of this compound, for example, by bromination of the thiophene ring. The resulting bromo-substituted compound can then be coupled with a wide range of boronic acids or esters to introduce diverse aryl or heteroaryl substituents. beilstein-journals.org
The following table outlines potential palladium-catalyzed coupling reactions:
| Coupling Reaction | Substrate | Reagent | Potential Outcome |
| Direct C-H Arylation | This compound | Aryl halide, Pd catalyst | Introduction of an aryl group at the C5 position of the thiophene ring. rsc.org |
| Suzuki-Miyaura Coupling | 2-(5-Bromo-thiophen-2-yl)-1,3-oxazole-5-carboxylic acid | Aryl boronic acid, Pd catalyst | Versatile introduction of various aryl and heteroaryl substituents. nih.govbeilstein-journals.org |
The systematic introduction of a wide array of substituents onto the this compound scaffold is essential for elucidating structure-property relationships. These studies can provide valuable insights into how different functional groups affect the molecule's electronic properties, solid-state packing, and biological activity.
For instance, the synthesis of various derivatives of 2-thiophene carboxylic acid with different substituents has been reported, and their antimicrobial activities have been evaluated. farmaciajournal.com Similarly, by modifying the carboxylic acid group of the target molecule into esters or amides with diverse alkyl or aryl groups, a library of compounds can be generated. The synthesis of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives highlights the feasibility of introducing various substituents onto a related scaffold.
The electronic nature of the substituents can have a profound impact on the molecule's properties. Electron-donating groups (e.g., -OCH3, -N(CH3)2) on the thiophene or an appended aryl ring would be expected to raise the HOMO energy level, while electron-withdrawing groups (e.g., -CN, -NO2) would lower it. These modifications can be used to tune the molecule's absorption and emission spectra, as well as its redox potentials.
Development of Optically Active Derivatives
The development of optically active derivatives of this compound is of great interest, particularly for applications in chiral materials science and as potential therapeutic agents. Chirality can be introduced into the molecule through various synthetic strategies.
One common approach is the use of a chiral auxiliary. wikipedia.orgslideshare.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a subsequent reaction. For example, the carboxylic acid group of the target molecule could be coupled with a chiral alcohol or amine to form a chiral ester or amide. This would place a chiral center in proximity to the thiophene-oxazole scaffold, potentially directing the stereoselective introduction of other functional groups. After the desired stereochemistry has been established, the chiral auxiliary can be removed. Evans' oxazolidinones are well-known chiral auxiliaries that have been widely used in asymmetric synthesis. scielo.org.mx
Another strategy is asymmetric synthesis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. researchgate.netsci-hub.st For instance, an asymmetric reduction of a ketone precursor to the thiophene-oxazole core could establish a chiral center. Alternatively, a chiral Lewis acid could be used to catalyze a reaction that introduces a substituent in a stereoselective manner.
The following table presents potential strategies for developing optically active derivatives:
| Strategy | Description | Example |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective reactions. wikipedia.orgslideshare.net | Coupling the carboxylic acid with a chiral alcohol like (-)-8-phenylmenthol. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. researchgate.netsci-hub.st | Asymmetric reduction of a prochiral ketone precursor. |
Chiral Auxiliaries and Catalysts in Synthesis
The asymmetric synthesis of derivatives of this compound can be approached by employing either stoichiometric chiral auxiliaries or catalytic amounts of a chiral catalyst to induce stereoselectivity. These methods are designed to control the formation of a new stereocenter, leading to a diastereomeric or enantiomeric excess of the desired product.
Application of Chiral Auxiliaries:
A well-established strategy for the diastereoselective functionalization of carboxylic acids involves the use of removable chiral auxiliaries, such as the Evans oxazolidinones. researchgate.netnih.govwikipedia.orgrsc.orgnih.gov In a hypothetical synthetic pathway, this compound can be coupled with a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyloxazolidinone. The chiral environment provided by the auxiliary can then direct the stereochemical outcome of a subsequent reaction, such as an alkylation or an aldol (B89426) condensation at a position targeted for functionalization.
For example, a diastereoselective aldol reaction of the boron enolate of the N-acyloxazolidinone with an aldehyde would yield a β-hydroxy derivative. The stereochemistry of the newly formed hydroxyl and adjacent carbon centers is dictated by the steric influence of the chiral auxiliary. wikipedia.org Subsequent cleavage of the auxiliary, typically under mild hydrolytic conditions, would release the enantiomerically enriched functionalized this compound derivative. Sulfur-based chiral auxiliaries, known for their high efficacy in various asymmetric transformations, could also be employed in a similar manner to achieve high levels of diastereoselectivity. scielo.org.mxresearchgate.net
Enantioselective Catalysis:
The use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis. mdpi.comacs.orgresearchgate.netrsc.org A potential strategy for the enantioselective synthesis of a chiral derivative of this compound could involve a catalytic asymmetric reaction to construct a key chiral element of the molecule. For instance, a chiral Lewis acid or a chiral organocatalyst could be employed to catalyze the enantioselective addition of a nucleophile to a prochiral substrate in the synthesis of a precursor to the final molecule.
A hypothetical enantioselective catalytic reaction could be the asymmetric cyclization of a precursor molecule to form the chiral oxazole ring. The choice of catalyst and reaction conditions would be critical in achieving high enantiomeric excess (ee).
Below is a data table summarizing hypothetical results for the diastereoselective synthesis of a functionalized derivative of this compound using different chiral auxiliaries.
| Entry | Chiral Auxiliary | Reaction Type | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol Condensation | 85 | 95:5 |
| 2 | (S)-4-Benzyl-2-oxazolidinone | Alkylation | 92 | 97:3 |
| 3 | (1S,2R)-1-Amino-2-indanol-derived Thiazolidinethione | Michael Addition | 88 | 98:2 |
| 4 | (R)-2-Amino-2-phenylethanol | Aldol Condensation | 78 | 90:10 |
Separation and Characterization of Enantiomers
Following the asymmetric synthesis, which may produce a mixture of enantiomers or diastereomers, effective separation and characterization techniques are essential to isolate and confirm the purity of the desired stereoisomer.
Separation of Enantiomers:
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. merckmillipore.comhplc.euhplc.euresearchgate.netnih.gov For carboxylic acids, including those with heterocyclic moieties, polysaccharide-based CSPs such as Chiralcel OD-H and Chiralpak AD have demonstrated excellent enantioseparation capabilities. researchgate.net These phases, often based on cellulose (B213188) or amylose (B160209) derivatives, provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.
The separation can be optimized by adjusting the mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol, often with a small amount of an acidic additive like trifluoroacetic acid to improve peak shape for acidic analytes.
Below is a data table outlining hypothetical HPLC conditions for the enantiomeric separation of a chiral derivative of this compound.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Chiralpak AD (250 x 4.6 mm, 10 µm) |
| Mobile Phase | Hexane/Isopropanol/TFA (80:20:0.1) | Heptane/Ethanol (B145695)/Acetic Acid (90:10:0.1) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 254 nm | 280 nm |
| Retention Time (Enantiomer 1) | 12.5 min | 15.2 min |
| Retention Time (Enantiomer 2) | 15.8 min | 18.9 min |
| Resolution (Rs) | 2.1 | 2.5 |
Characterization of Enantiomers:
Once the enantiomers are separated, their purity and absolute configuration must be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The enantiomeric excess (ee) can be determined using NMR spectroscopy in the presence of a chiral solvating agent or a chiral derivatizing agent. Chiral solvating agents form diastereomeric complexes with the enantiomers, which can lead to distinguishable signals in the NMR spectrum, allowing for the quantification of each enantiomer.
Chiroptical Methods: Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules. Enantiomers will produce mirror-image CD spectra. The experimental CD spectrum can be compared with theoretical spectra calculated using quantum chemical methods to determine the absolute configuration of the enantiomer. Measurement of the specific rotation using a polarimeter is a traditional method to characterize chiral compounds.
X-ray Crystallography: Unambiguous determination of the absolute configuration can be achieved through single-crystal X-ray crystallography of the enantiomerically pure compound or a suitable crystalline derivative.
Applications in Chemical Sciences and Advanced Materials Research
Utilization as a Versatile Synthetic Building Block
The compound's molecular architecture makes it a valuable precursor and intermediate in the synthesis of more complex chemical structures. The presence of distinct reactive sites—the carboxylic acid group and the heterocyclic rings—allows for a wide range of chemical transformations.
2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid is a foundational molecule for constructing elaborate organic compounds. The carboxylic acid functional group is a key handle for derivatization, readily converting into esters, amides, and acid chlorides. These transformations are standard procedures in organic synthesis, paving the way for the creation of diverse molecular libraries.
Furthermore, the heterocyclic core can be modified. For instance, related oxazole-4-carboxylic acid hydrazide derivatives have been shown to undergo recyclization when heated, converting the oxazole (B20620) ring into a 1,3,4-oxadiazole (B1194373) ring. researchgate.net Similarly, derivatives of 2-thiophenecarboxylic acid, such as its hydrazide, are used to synthesize 1,3,4-oxadiazoles, which exhibit a range of biological activities. farmaciajournal.com This demonstrates how the thiophene-oxazole scaffold can be used to access other important heterocyclic systems.
In multi-step synthetic pathways, the derivatives of this compound serve as stable, isolable intermediates. For example, the conversion to an acid chloride would facilitate subsequent acylation reactions. The synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles often proceeds from carboxylic acid feedstocks through 1,2-diacyl hydrazine (B178648) intermediates, highlighting the importance of the carboxylic acid moiety in building such structures. nih.gov The robustness of the thiophene (B33073) and oxazole rings allows them to be carried through multiple reaction steps, making the parent compound a reliable scaffold for assembling complex target molecules.
Integration into Functional Materials
The conjugated π-electron system spanning the thiophene and oxazole rings gives the molecule inherent electronic and photophysical properties that are desirable for advanced functional materials.
Thiophene-containing conjugated molecules are a cornerstone of organic electronics research due to their excellent charge-transport properties and environmental stability. mdpi.com The fusion of a thiophene ring with other aromatic heterocycles, such as in benzo[b]thieno[2,3-d]thiophene derivatives, has been successfully used to create solution-processable organic semiconductors for thin-film transistors. researchgate.netmdpi.com The structure of this compound features a similar conjugated pathway, making it a promising candidate for semiconductor applications.
The carboxylic acid group offers a crucial advantage for materials science, as it can be used to tune solubility for solution-based processing or to anchor the molecule onto surfaces and into larger polymer chains. This functional handle allows for the systematic modification of material properties such as film morphology and charge mobility, which are critical for the performance of optoelectronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comnih.gov
The rigid, conjugated 5-(thiophen-2-yl)oxazole framework serves as an effective fluorophore, forming the basis for highly sensitive and selective fluorescent chemosensors. rsc.org While the parent carboxylic acid provides a convenient point of attachment, researchers have synthesized derivatives, typically from the corresponding 5-(thiophen-2-yl)oxazole-4-carbohydrazide, to create sophisticated sensors for various metal ions. rsc.orgglobethesis.com
These sensors operate on principles such as photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). Upon binding with a specific metal ion, the sensor molecule undergoes a conformational or electronic change that "turns on" or "turns off" its fluorescence, allowing for quantitative detection. rsc.orgresearchgate.net For instance, Schiff base derivatives have been designed to selectively detect Ga³⁺ with a "turn-on" fluorescent response. rsc.org Others have been developed for the sequential "off-on-off" detection of ions like In³⁺ and Cr³⁺ or In³⁺ and Fe³⁺. researchgate.netnih.gov These sensors exhibit remarkable sensitivity, with detection limits reaching nanomolar and even picomolar concentrations. globethesis.comnih.gov
Table 1: Performance of Chemosensors Based on the 5-(Thiophen-2-yl)oxazole Core
| Sensor Derivative | Target Ion(s) | Detection Limit | Fluorescence Response | Reference |
|---|---|---|---|---|
| N'-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine (L1) | Ga³⁺ | 6.23 × 10⁻⁸ M | Turn-on | rsc.org |
| N'-(3-ethoxy-2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine (L2) | Ga³⁺ | 1.15 × 10⁻⁸ M | Turn-on | rsc.org |
| Sensor 'P' (from 4-diethylaminosalicylaldehyde) | In³⁺, then Cr³⁺ | 6.21 × 10⁻¹⁰ M (In³⁺) | Off-on-off | globethesis.comresearchgate.net |
Role in Agrochemical Research and Development
The thiophene-carboxylic acid scaffold is a recognized structural motif in the development of new agrochemicals. Research by Dow AgroSciences identified halogenated 2-thiophenecarboxylic acid derivatives as key building blocks for a novel family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgnih.gov These compounds are designed for controlling sap-feeding pests like aphids and whiteflies in crop protection. nih.gov
While this compound itself is not an insecticide, its core components—a thiophene ring and a carboxylic acid group—are proven to be essential for this class of pesticidal molecules. beilstein-journals.org The U.S. Environmental Protection Agency (EPA) also lists "Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing" as an industry sector for 2-thiophenecarboxylic acid. nih.gov This establishes the potential of the title compound and its close analogues as valuable starting materials or intermediates for the synthesis and discovery of new, effective agrochemical agents.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1,2,4-triazole |
| 1,3,4-oxadiazole |
| 2-thiophenecarboxylic acid hydrazide |
| N'-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine |
| N'-(3-ethoxy-2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine |
| Gallium(III) ion (Ga³⁺) |
| Indium(III) ion (In³⁺) |
| Chromium(III) ion (Cr³⁺) |
| Iron(III) ion (Fe³⁺) |
| Benzo[b]thieno[2,3-d]thiophene |
Herbicidal Compound Development and Activity Studies
The quest for novel herbicides with improved efficacy, selectivity, and environmental profiles is a continuous effort in agrochemical research. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of many commercial herbicides. The thiophene ring, for instance, is a recognized scaffold in a variety of biologically active molecules, including some with herbicidal properties.
The general herbicidal potential of thiophene derivatives is often attributed to their ability to mimic natural substrates and interact with essential enzymes in plant metabolic pathways. The substitution pattern on the thiophene ring and the nature of the linked heterocyclic moiety play a crucial role in determining the spectrum and potency of herbicidal action.
Below is a table summarizing the herbicidal activity of some thiophene-containing compounds, illustrating the potential of this scaffold in agrochemical development.
| Compound Class | Target Weed(s) | Activity Level | Reference |
| 2-Thioether-5-(thienyl)-1,3,4-oxadiazoles | Amaranthus retroflexus, Digitaria sanguinalis | >90% inhibition at 100-200 mg/L | acs.org |
| Thiophene-thiazole derivatives | Various bacterial strains (indicative of biological activity) | MIC values as low as 3.125 mg/mL against Salmonella Typhi | researchgate.net |
| Benzophenone (B1666685) oxime ethers with thiophene moiety | Oryza sativa, Sorghum sudanense, Brassica chinensis, Amaranthus mangostanus | Significant root growth inhibition at 20 ppm | researchgate.net |
Structure-Activity Relationship in Agrochemical Contexts
The structure-activity relationship (SAR) provides a framework for understanding how the chemical structure of a molecule influences its biological activity. For thiophene-based agrochemicals, several structural features are known to be critical for their efficacy. The electronic nature and position of substituents on the thiophene ring can significantly impact the molecule's interaction with its biological target. nih.gov
In the context of this compound, the following SAR considerations are pertinent:
The Thiophene Ring: The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for binding to receptor sites. nih.gov The substitution at the 2-position of the thiophene ring is a common feature in many bioactive molecules.
The Oxazole Ring: The oxazole ring acts as a rigid linker between the thiophene moiety and the carboxylic acid group. Its electronic properties and spatial orientation are important for positioning the other functional groups for optimal interaction with the target enzyme or receptor. The nitrogen and oxygen atoms of the oxazole ring can also act as hydrogen bond acceptors.
The Carboxylic Acid Group: The carboxylic acid is a key functional group that is often involved in binding to the active sites of enzymes. Its acidic nature allows for the formation of strong ionic interactions and hydrogen bonds.
Studies on related heterocyclic herbicides have shown that modifications to each of these components can lead to significant changes in herbicidal activity. For example, in a series of benzophenone oxime ether derivatives, the nature and position of substituents on the aromatic rings were found to be critical for their herbicidal effects. researchgate.net Similarly, for phenoxypyridine herbicides, the presence of electron-withdrawing groups on the pyridine (B92270) ring was shown to enhance herbicidal activity. mdpi.com
Potential in Catalysis and Ligand Design
The molecular architecture of this compound, featuring multiple potential coordination sites (the sulfur atom of the thiophene ring, the nitrogen and oxygen atoms of the oxazole ring, and the oxygen atoms of the carboxylate group), makes it an attractive candidate for applications in coordination chemistry and catalysis.
Metal Coordination Chemistry with Oxazole Carboxylic Acids
Oxazole and its derivatives are known to act as ligands, forming stable complexes with a variety of metal ions. The nitrogen atom of the oxazole ring is a common coordination site. When combined with a carboxylic acid group, as in the title compound, the potential for chelation increases, leading to the formation of more stable metal complexes.
The coordination of metal ions can occur through several modes:
Monodentate coordination: Through the nitrogen atom of the oxazole ring.
Bidentate coordination: Through the nitrogen of the oxazole and one oxygen of the carboxylate group, forming a stable five- or six-membered chelate ring.
Bridging coordination: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or metal-organic frameworks (MOFs).
While there are no specific studies on the metal complexes of this compound, research on related thiophene-dicarboxylate and imidazole-based ligands demonstrates the formation of diverse metal-organic frameworks with interesting structural topologies and properties. rsc.org The title compound could potentially be used as a linker in the synthesis of novel MOFs with applications in gas storage, separation, and catalysis.
Applications as Ligands in Homogeneous and Heterogeneous Catalysis
Ligands containing both soft (sulfur) and hard (nitrogen, oxygen) donor atoms are of great interest in catalysis as they can stabilize different oxidation states of a metal center and influence the selectivity of catalytic reactions. The thiophene-oxazole-carboxylic acid scaffold offers this combination of donor atoms.
Homogeneous Catalysis: Chiral ligands based on bis(oxazolinyl)thiophenes have been successfully employed in copper-catalyzed asymmetric Friedel-Crafts alkylations. mdpi.com This highlights the potential of the thiophene-oxazole framework in designing ligands for enantioselective catalysis. Metal complexes of this compound could potentially catalyze a range of organic transformations, including cross-coupling reactions, oxidations, and reductions.
Heterogeneous Catalysis: The carboxylic acid group provides a convenient anchor for immobilizing the molecule onto a solid support, such as silica (B1680970) or alumina. This would allow for the development of heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. The resulting supported metal complexes could find applications in various industrial processes. The use of thiol and thioether-based carboxylic acid ligands in the synthesis of metal-organic frameworks that can act as catalysts is an emerging area of research. rsc.org
Future Research Directions and Outlook in Oxazole Thiophene Chemistry
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
Furthermore, alternative energy sources like microwave and ultrasound irradiation are being explored to accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.net Research into novel synthetic strategies, such as the two-step construction of thiophene-oxazole dyads via the ring expansion of aziridines, offers expedient and practical protocols with broad substrate scope and short reaction times. nih.govacs.org The continuous refinement of classic reactions like the Van Leusen, Fischer, or Bredereck syntheses using green chemistry principles will also be a valuable pursuit. researchgate.net These advancements aim to make the synthesis of complex oxazole-thiophene derivatives more accessible, cost-effective, and sustainable.
Deeper Understanding of Reactivity Profiles for Targeted Transformations
A comprehensive understanding of the reactivity of the 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid scaffold is crucial for its effective utilization. The oxazole (B20620) ring is known to be a weak base, with the acidity of its protons decreasing in the order of C2 > C5 > C4. tandfonline.comderpharmachemica.com The presence of the electron-rich thiophene (B33073) ring at the C2 position and the electron-withdrawing carboxylic acid group at the C5 position significantly modulates the electronic distribution and, consequently, the reactivity of the entire molecule.
Future investigations should focus on systematically mapping the electrophilic and nucleophilic substitution patterns of this specific scaffold. For example, understanding how the thiophene moiety influences Diels-Alder reactions, in which N-substituted oxazoles can participate, is an area ripe for exploration. derpharmachemica.com Detailed mechanistic studies will be essential to predict and control reaction outcomes, enabling chemists to perform highly selective modifications at specific sites on either the oxazole or thiophene ring. This deeper knowledge will facilitate the rational design of targeted transformations for creating libraries of derivatives with fine-tuned properties.
Advanced Characterization Techniques for Unveiling Subtle Structural Features
While standard spectroscopic techniques like NMR, IR, and mass spectrometry are indispensable for routine characterization globethesis.comnih.govrsc.org, a deeper understanding of the subtle structural and electronic features of oxazole-thiophene compounds requires more advanced analytical methods. Single-crystal X-ray crystallography, for instance, can provide definitive information on the three-dimensional structure, bond lengths, and angles, which is critical for understanding solid-state packing and intermolecular interactions. nih.gov
For derivatives designed for optical applications, advanced photophysical characterization is essential. Techniques such as fluorescence spectroscopy, including the determination of quantum yields and lifetimes, are necessary to evaluate their potential as fluorescent probes or materials for optoelectronic devices. nih.gov Investigating the response of these compounds to different solvents (solvatochromism) and environmental stimuli can reveal further details about their electronic structure and potential as sensors. globethesis.com Combining experimental data with computational analysis will provide a holistic view of the molecule's properties.
Computational Design and Prediction of Novel Derivatives with Desired Properties
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties of novel molecules before their synthesis. researchgate.net This in silico approach can significantly accelerate the discovery process by prioritizing candidates with the most promising characteristics. For oxazole-thiophene derivatives, DFT calculations can be used to determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. rsc.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability, reactivity, and potential optical and electronic properties of the molecule. rsc.org
Future research will increasingly rely on computational screening to design derivatives of this compound with tailored functionalities. By systematically modifying the substituents on the thiophene or oxazole rings in a computational model, researchers can predict how these changes will affect properties like absorption spectra, electron affinity, and ionization potential. researchgate.netnih.gov This predictive power is invaluable for designing new materials for organic electronics or targeted fluorescent probes, allowing for a more rational and efficient approach to materials discovery. nih.gov
Table 1: Key Parameters from Computational Studies of Thiophene-Heterocycle Systems
| Parameter | Significance | Research Application |
| HOMO Energy | Indicates the electron-donating ability of a molecule. | Design of materials for organic photovoltaics and conductors. |
| LUMO Energy | Indicates the electron-accepting ability of a molecule. | Design of electron-transport materials in organic electronics. |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity; influences optical properties. rsc.org | Prediction of color, electronic transitions, and stability of new compounds. rsc.org |
| Molecular Geometry | Determines steric interactions and solid-state packing. | Understanding crystal structures and designing molecules for specific binding interactions. |
| Electron Density Distribution | Reveals reactive sites for electrophilic or nucleophilic attack. nih.gov | Predicting reaction outcomes and designing selective synthetic transformations. nih.gov |
Expanding Non-Biological Applications in Materials Science and Green Chemistry
While oxazole and thiophene derivatives are widely studied for their biological activities, there is a vast, underexplored potential for non-biological applications. cbccollege.inrsc.org The inherent fluorescence of many thiophene-oxazole dyads makes them excellent candidates for the development of chemosensors and fluorescent probes. nih.gov For example, derivatives have been designed that exhibit high selectivity and sensitivity for detecting specific metal ions like Ga³⁺ and In³⁺, which has significance in environmental monitoring and chemical analysis. globethesis.com
In materials science, the thiophene moiety is a well-known building block for conductive polymers. nih.gov Incorporating the oxazole ring can modulate the electronic properties and processability of these materials. Future work could focus on synthesizing and polymerizing thiophene-oxazole monomers to create novel polymers with tailored thermal stability and conductive properties for use in bioelectronics or other advanced applications. nih.gov Furthermore, the use of these compounds as scaffolds for azo dyes and pigments represents another avenue for industrial application. espublisher.comresearchgate.net In the context of green chemistry, these scaffolds can serve as versatile intermediates for the synthesis of a wide range of functional molecules using sustainable methods. ijpsonline.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry represents a paradigm shift in chemical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and easier scalability. springerprofessional.deresearchgate.net The synthesis of heterocyclic compounds, including oxazoles and thiophenes, is particularly well-suited for flow-based systems. durham.ac.ukuc.pt Continuous-flow reactors allow for precise control over reaction parameters like temperature, pressure, and reaction time, which is especially beneficial for managing highly exothermic or rapid transformations. springerprofessional.de
The future of oxazole-thiophene chemistry will likely see the integration of flow synthesis with automated platforms. researchgate.net This combination enables high-throughput synthesis and screening of compound libraries, dramatically accelerating the process of discovery and optimization. dntb.gov.ua By coupling flow reactors with in-line purification and real-time analytical techniques, researchers can rapidly generate and test numerous derivatives of this compound, efficiently mapping structure-property relationships and identifying lead candidates for specific applications in a data-driven manner. researchgate.netdurham.ac.uk
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Use condensation reactions between thiophene-2-carboxylic acid derivatives and oxazole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with thiophene-based amines in acetic acid (5–10 h) under nitrogen can yield heterocyclic hybrids . Adjust stoichiometry (1.1:1 molar ratio for aldehyde:amine) and monitor reaction progress via TLC . Purify via column chromatography using ethyl acetate/hexane gradients .
Q. How should researchers handle spectral data discrepancies (e.g., NMR shifts vs. computational predictions) for this compound?
- Methodology : Cross-validate experimental -NMR shifts with density functional theory (DFT) calculations. Use the B3LYP/6-31G(d) hybrid functional to model geometry optimization and NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Follow EC No. 1907/2006 guidelines: use fume hoods, PPE (gloves, goggles), and avoid inhalation. Dispose of waste via certified hazardous waste contractors. Environmental precautions include preventing water contamination due to potential bioaccumulation risks .
Advanced Research Questions
Q. How can DFT methods resolve electronic structure contradictions (e.g., HOMO-LUMO gaps vs. experimental bandgaps) in this compound?
- Methodology : Apply the Lee-Yang-Parr (LYP) correlation functional with exact exchange terms (e.g., B3LYP) to model frontier molecular orbitals . Compare computed HOMO-LUMO gaps (6-31++G(d,p) basis set) with UV-Vis spectra (λmax in DMSO). Adjust for solvent polarity using the polarizable continuum model (PCM) .
Q. What crystallographic strategies are effective for resolving ambiguous X-ray diffraction patterns of thiophene-oxazole hybrids?
- Methodology : Use SHELX programs for structure refinement. For low-resolution data (<1.0 Å), apply twin-law corrections in SHELXL . For disordered thiophene rings, use restraints (DFIX, SIMU) and validate via R1 < 5% and wR2 < 12% .
Q. How can researchers investigate the compound’s binding interactions in biological systems (e.g., enzyme inhibition)?
- Methodology : Perform molecular docking (AutoDock Vina) using DFT-optimized geometries. Validate with in vitro assays (e.g., fluorescence polarization for kinase inhibition). For conflicting IC50 values, use Hill slope analysis to distinguish non-specific binding .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
